molecular formula C20H23NO2 B5832271 4-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide

4-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B5832271
M. Wt: 309.4 g/mol
InChI Key: QYUWILVIZFHPLT-UHFFFAOYSA-N
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Description

4-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound with a unique structure that includes a benzamide group, a tetrahydropyran ring, and a phenyl group

Properties

IUPAC Name

4-methyl-N-[(4-phenyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-16-7-9-17(10-8-16)19(22)21-15-20(11-13-23-14-12-20)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUWILVIZFHPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydropyran ring and the benzamide group. One common method involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-phenyltetrahydro-2H-pyran-4-ylmethylamine under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

4-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-phenyltetrahydro-2H-pyran: Similar structure but lacks the benzamide group.

    4-Oxo-4-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoic acid: Contains a similar tetrahydropyran ring but has different functional groups.

Uniqueness

4-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to its combination of a benzamide group, a tetrahydropyran ring, and a phenyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

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